molecular formula C8H5Br2F B14231569 1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene CAS No. 808132-78-7

1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene

Cat. No.: B14231569
CAS No.: 808132-78-7
M. Wt: 279.93 g/mol
InChI Key: DHNOYEXERSHTIX-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-(2-bromo-2-fluoroethenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, high temperature (above 350°C), and a polar solvent.

    Electrophilic Substitution: Bromine, aluminum chloride or ferric bromide, and an inert atmosphere.

    Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene).

Major Products Formed

    Phenol Derivatives: Formed through nucleophilic substitution.

    Biphenyl Derivatives: Formed through coupling reactions.

Scientific Research Applications

1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-(2-bromo-2-fluoroethenyl)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and stability to the compound. This combination of halogens makes it a valuable intermediate in the synthesis of complex organic molecules and materials.

Properties

CAS No.

808132-78-7

Molecular Formula

C8H5Br2F

Molecular Weight

279.93 g/mol

IUPAC Name

1-bromo-4-(2-bromo-2-fluoroethenyl)benzene

InChI

InChI=1S/C8H5Br2F/c9-7-3-1-6(2-4-7)5-8(10)11/h1-5H

InChI Key

DHNOYEXERSHTIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=C(F)Br)Br

Origin of Product

United States

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